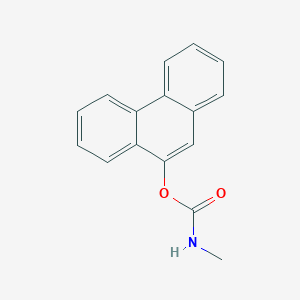
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. It is commonly referred to as Pridopidine and is a dopaminergic stabilizer that has been shown to have positive effects on the motor symptoms associated with Huntington's disease. In
Mecanismo De Acción
Pridopidine works by stabilizing the dopamine receptor D2, which is involved in the regulation of movement. By stabilizing this receptor, Pridopidine improves the transmission of dopamine signals, leading to improved motor function. Additionally, Pridopidine has been shown to have neuroprotective effects, which may slow the progression of Huntington's disease.
Efectos Bioquímicos Y Fisiológicos
Pridopidine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release, improve mitochondrial function, and reduce inflammation. In clinical studies, Pridopidine has been shown to improve motor function, reduce chorea, and improve quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pridopidine for lab experiments is its specificity for the dopamine receptor D2. This makes it a useful tool for studying the role of this receptor in motor function. However, Pridopidine has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Pridopidine. One area of interest is the potential use of Pridopidine in other neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of Pridopidine and its effects on other neurotransmitter systems. Finally, there is a need for the development of more potent and selective dopaminergic stabilizers for the treatment of Huntington's disease and other neurological disorders.
Métodos De Síntesis
Pridopidine is synthesized through a multi-step process that involves the reaction of 4-(3-bromopropyl)morpholine with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with p-chlorobenzyl bromide to form the final product. This synthesis method has been optimized to produce high yields of Pridopidine with high purity.
Aplicaciones Científicas De Investigación
Pridopidine has been extensively studied for its potential use in the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive degeneration of nerve cells in the brain, leading to motor, cognitive, and psychiatric symptoms. Pridopidine has been shown to improve motor symptoms in preclinical and clinical studies, making it a promising candidate for the treatment of this disease.
Propiedades
Número CAS |
102169-23-3 |
|---|---|
Nombre del producto |
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine |
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
InChI |
InChI=1S/C20H25ClN2O/c1-15-13-18(14-16(2)22-15)20(17-3-5-19(21)6-4-17)7-8-23-9-11-24-12-10-23/h3-6,13-14,20H,7-12H2,1-2H3 |
Clave InChI |
LKFBMDJPYZUQAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
Sinónimos |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



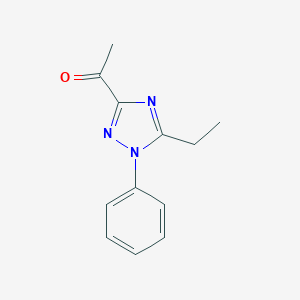

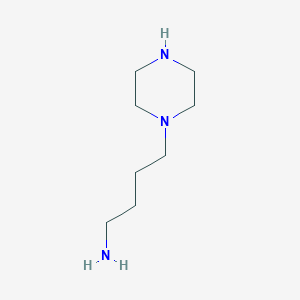
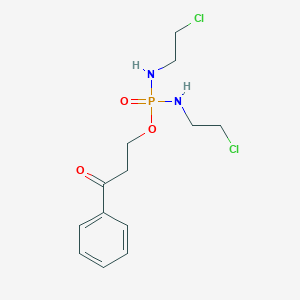
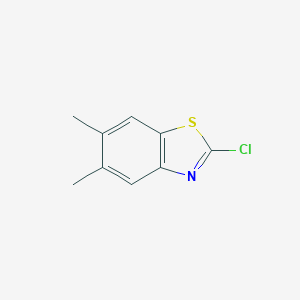
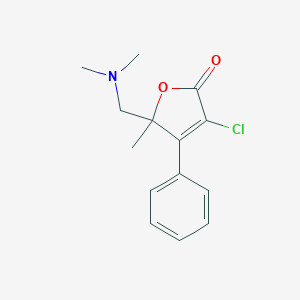
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
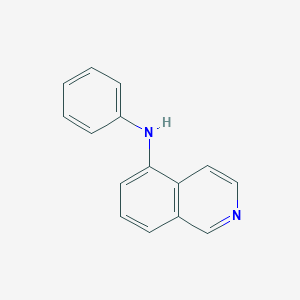
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

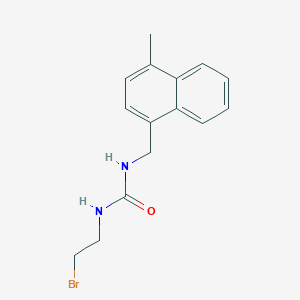
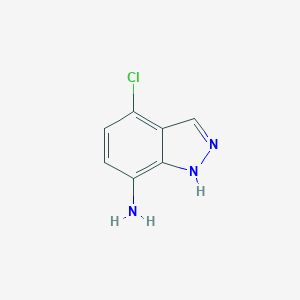
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
